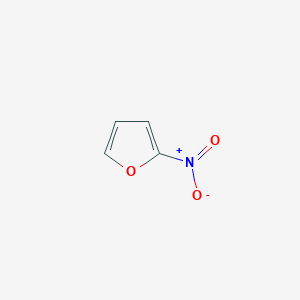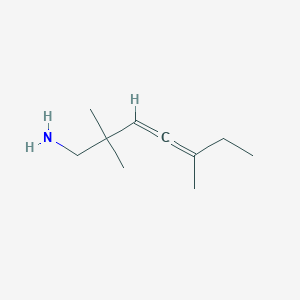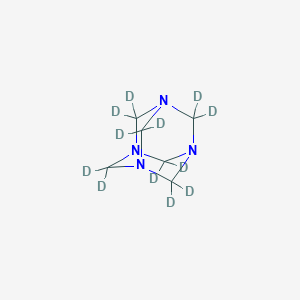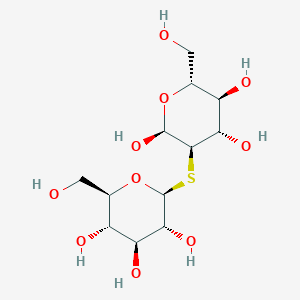
2-Thiosophorose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiosophorose is a rare sugar that has recently gained attention due to its unique properties and potential applications in various fields. It is a derivative of glucose and belongs to the family of thioglycosides. Its chemical structure is similar to that of other rare sugars, such as rhamnose and fucose.
Wirkmechanismus
The mechanism of action of 2-thiosophorose is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor processes. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, which can help to slow down or stop the progression of cancer.
Biochemische Und Physiologische Effekte
Studies have shown that 2-thiosophorose has several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a key mediator of the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-thiosophorose in lab experiments has several advantages and limitations. One of the main advantages is its high yield of synthesis, which makes it easy to obtain in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-thiosophorose. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Another area of interest is its potential use as a building block for the synthesis of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-thiosophorose and its effects on various biological systems.
Synthesemethoden
The synthesis of 2-thiosophorose is a complex process that involves several steps. One of the most common methods of synthesis is the reaction between glucose and Lawesson's reagent. This reaction results in the formation of 2-thiosophorose in high yield. Other methods of synthesis include the use of thiourea and other thiocarbonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Thiosophorose has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a building block for the synthesis of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
158213-27-5 |
|---|---|
Produktname |
2-Thiosophorose |
Molekularformel |
C12H22O10S |
Molekulargewicht |
358.36 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI-Schlüssel |
LZOBVHNAVZABHO-NCFXGAEVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
158213-27-5 |
Synonyme |
2-thiosophorose 2-thiosophorose, (beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
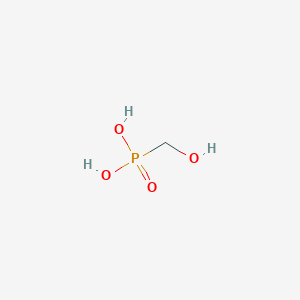

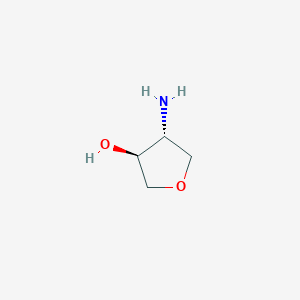

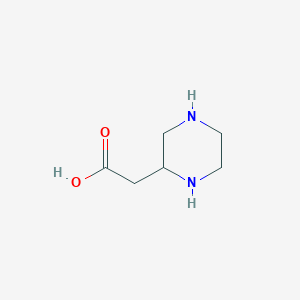
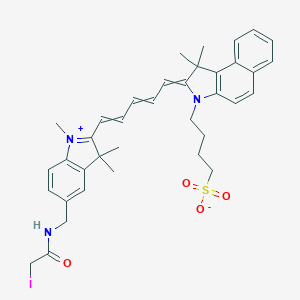
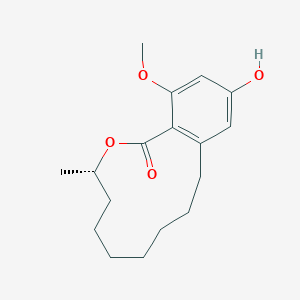
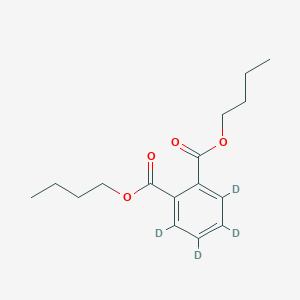
![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
